4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide
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Overview
Description
4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide is an organic compound that features a benzamide core substituted with dimethylamino and nitro groups
Mechanism of Action
Target of action
Many compounds with a dimethylamino group are known to interact with various proteins and enzymes in the body. The specific targets would depend on the exact structure and properties of the compound .
Mode of action
The interaction of the compound with its targets could involve various types of chemical reactions, such as protonation . The exact mode of action would depend on the specific targets and the environment in which the interaction takes place.
Biochemical pathways
The compound could potentially affect various biochemical pathways. For example, compounds with a dimethylamino group have been found to influence the metabolism of NADPH . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure and the characteristics of the biological system it interacts with. For example, compounds with a dimethylamino group have been found to exhibit high GI absorption .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific targets it interacts with and the biochemical pathways it affects. For example, if the compound affects the metabolism of NADPH, it could potentially influence various cellular processes that depend on this molecule .
Action environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as temperature , pH, and the presence of other compounds. These factors could affect the compound’s interaction with its targets and its pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide typically involves the nitration of a dimethylamino-substituted benzamide. One common method involves the reaction of 4-(dimethylamino)benzoic acid with nitric acid under controlled conditions to introduce the nitro group at the meta position relative to the dimethylamino group. The resulting nitrobenzoic acid is then converted to the corresponding benzamide through an amidation reaction with dimethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Reduction: The reduction of the nitro group yields 4-(dimethylamino)-N,N-dimethyl-3-aminobenzamide.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)pyridine: A related compound with similar dimethylamino substitution but different core structure.
4-(dimethylamino)benzoic acid: Shares the dimethylamino and benzene ring but lacks the nitro group.
4-(dimethylamino)phenol: Contains a phenol group instead of a benzamide.
Uniqueness
4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide is unique due to the presence of both dimethylamino and nitro groups on the benzamide core
Properties
IUPAC Name |
4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-12(2)9-6-5-8(11(15)13(3)4)7-10(9)14(16)17/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTMKDLBIDZGEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)N(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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